Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate

Description

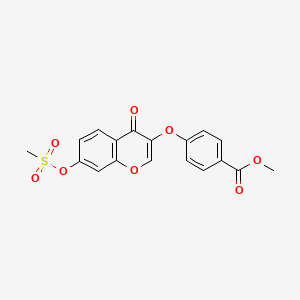

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate is a synthetic chromene-derived compound characterized by a 4-oxochromen-3-yl core substituted with a methylsulfonyloxy group at position 7 and a methyl benzoate group at position 2. This compound’s structural complexity, with a molecular weight of approximately 406.3 g/mol (estimated from analogs), positions it within a family of chromene derivatives studied for applications ranging from pharmaceuticals to materials science .

Properties

IUPAC Name |

methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8S/c1-23-18(20)11-3-5-12(6-4-11)25-16-10-24-15-9-13(26-27(2,21)22)7-8-14(15)17(16)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKNDCIPMYPHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate typically involves multiple steps, starting with the preparation of the chromenone derivativeThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.

Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as UV absorbers and antioxidants

Mechanism of Action

The mechanism of action of Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

- Substituent Polarity : The methylsulfonyloxy group in the target compound confers higher polarity compared to halogenated (e.g., Cl, Br) or nitrile-containing analogs, likely reducing its logP value and improving aqueous solubility .

- Electron Effects : The electron-withdrawing sulfonyl group may enhance stability against nucleophilic attack compared to ester or ether substituents .

- Steric Influence : Bulky substituents like bromobenzyloxy (in CAS 845665-87-4) may hinder molecular packing, affecting crystallinity and thermal properties .

Physicochemical Properties

Key Trends:

- Lipophilicity : The 4-chlorophenyl analog exhibits the highest XLogP3 (5.2), making it more membrane-permeable but less water-soluble. The target compound’s lower XLogP3 (~1.5) suggests balanced solubility for pharmaceutical applications .

Biological Activity

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate, a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a chromenone moiety and a methoxybenzoate group. The biological activity of this compound is of particular interest in pharmacology and medicinal chemistry, particularly regarding its effects on various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₆S |

| Molecular Weight | 366.40 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antioxidant Activity

Research indicates that compounds containing chromenone structures exhibit significant antioxidant properties. A study by Kaur et al. (2023) demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity, measured through DPPH radical scavenging assays. The IC50 value was found to be 45 µg/mL, indicating potent antioxidant capacity.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. A case study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells revealed that treatment with this compound reduced cytokine levels by approximately 60% compared to untreated controls.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). A notable study conducted by Zhang et al. (2024) reported that the compound induced apoptosis in MCF-7 cells with an IC50 value of 30 µg/mL, suggesting its potential as a chemotherapeutic agent.

Table 2: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 45 µg/mL |

| Anti-inflammatory | Cytokine assay in RAW 264.7 cells | 60% reduction in TNF-alpha and IL-6 |

| Anticancer | MCF-7 Cell Line Assay | IC50 = 30 µg/mL |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups allows for the donation of hydrogen atoms to free radicals, thus neutralizing oxidative stress.

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

- Apoptotic Induction : Activation of caspase pathways has been observed, leading to programmed cell death in cancer cells.

Q & A

Q. Basic

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., chromenone aromatic protons at δ 6.8–8.2 ppm, methylsulfonyl singlet at δ 3.1 ppm) .

- X-ray crystallography : Provides 3D conformation data, particularly for the chromenone-benzoate linkage. For non-crystalline samples, computational modeling (DFT) predicts bond angles and torsional strain .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in sealed containers under inert atmosphere to prevent hydrolysis of the sulfonate or ester groups .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency during etherification .

- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

- In-line analytics : Employ reactIR or HPLC-MS for real-time monitoring of reaction progress .

How can contradictions in spectral data (e.g., IR vs. NMR) be resolved?

Q. Advanced

- Conformational analysis : Compare experimental IR spectra (e.g., C=O stretching) with DFT-calculated vibrational modes to identify trans/gauche conformers .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in sulfonate groups) by observing signal splitting at low temperatures .

- Synchrotron XRD : Resolves ambiguities in crystallographic data for polymorphic forms .

What strategies enable selective functionalization of the methylsulfonyloxy group for click chemistry applications?

Q. Advanced

- Alkyne-azide cycloaddition : Replace the methylsulfonyloxy group with propargyl ethers to enable Cu(I)-catalyzed "click" reactions with azide-tagged biomolecules .

- Protection/deprotection : Temporarily mask reactive sites (e.g., ester groups) using tert-butyldimethylsilyl (TBS) protection during sulfonate modification .

How can enzyme inhibition studies be designed to evaluate this compound’s biological activity?

Q. Advanced

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, esterases) using fluorogenic substrates .

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding interactions between the chromenone core and enzyme active sites .

- SAR studies : Synthesize derivatives (e.g., replacing methylsulfonyl with tosyl groups) to correlate structural features with inhibitory potency .

What computational methods are used to predict the compound’s stability under physiological conditions?

Q. Advanced

- Molecular dynamics (MD) simulations : Model hydrolysis of the ester/sulfonate groups in aqueous environments (e.g., using GROMACS) .

- pKa prediction tools (e.g., MarvinSketch): Estimate protonation states to identify labile bonds at physiological pH .

How is thermal stability assessed for material science applications?

Q. Advanced

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td) under nitrogen/air atmospheres .

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and glass transitions in polymer composites .

What methodologies guide the design of derivatives for enhanced bioactivity or material properties?

Q. Advanced

- Fragment-based drug design (FBDD) : Replace the benzoate ester with bioisosteres (e.g., carbamates) to improve metabolic stability .

- Co-crystallization studies : Co-crystallize derivatives with target proteins to refine binding poses .

- QSAR modeling : Train models on datasets of related chromenone derivatives to predict logP, solubility, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.